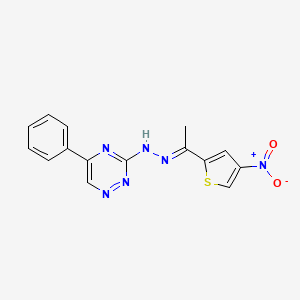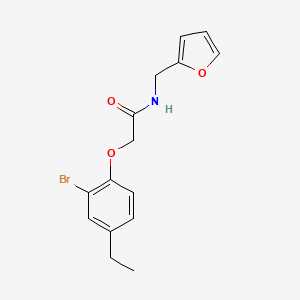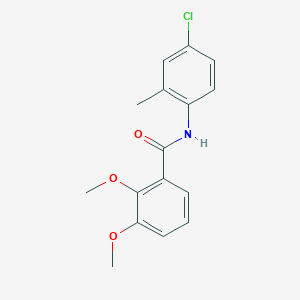
3,4-diethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-diethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, also known as S 33084, is a compound that has been studied for its potential pharmacological properties. It is a member of the benzamide class of compounds and has been shown to have potential in the areas of pain management and addiction treatment.
Wirkmechanismus
The exact mechanism of action of S 33084 is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, the compound has been shown to interact with the dopamine and glutamate systems, which are involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects:
Studies have shown that S 33084 has a number of biochemical and physiological effects. In animal models, the compound has been shown to reduce pain sensitivity and increase pain tolerance. In addition, S 33084 has been shown to decrease drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of S 33084 is that it has shown potential as a non-opioid analgesic, which could be beneficial in the current opioid crisis. In addition, the compound has shown promise in the treatment of addiction, particularly in the areas of cocaine and nicotine addiction. However, there are also limitations to the use of S 33084 in lab experiments. For example, the compound has a relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on S 33084. One area of interest is the development of more potent and selective analogs of the compound, which could have improved pharmacological properties. In addition, further research is needed to fully understand the mechanism of action of S 33084, which could lead to the development of new treatments for pain and addiction. Finally, there is also potential for the use of S 33084 in other areas of medicine, such as the treatment of psychiatric disorders.
Synthesemethoden
The synthesis of S 33084 involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various reagents and solvents, and requires careful attention to detail to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
S 33084 has been the subject of extensive scientific research, particularly in the areas of pain management and addiction treatment. Studies have shown that the compound has potential as a non-opioid analgesic, and may be effective in treating conditions such as neuropathic pain and inflammatory pain. In addition, S 33084 has been shown to have potential in the treatment of addiction, particularly in the areas of cocaine and nicotine addiction.
Eigenschaften
IUPAC Name |
3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-7-24-16-10-9-14(11-17(16)25-8-2)18(23)21-15-12-19(3,4)22-20(5,6)13-15/h9-11,15,22H,7-8,12-13H2,1-6H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZBSICIGBHWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5759837.png)


![6''-amino-3''-methyl-2''H-dispiro[1,3-dioxolane-2,1'-cyclohexane-4',4''-pyrano[2,3-c]pyrazole]-5''-carbonitrile](/img/structure/B5759865.png)

![3-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759892.png)
![methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate](/img/structure/B5759905.png)
![4-bromo-3-nitrobenzaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5759911.png)
![5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5759914.png)
![1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5759917.png)


